molecular formula C22H13Cl2F3N2O3S B2555934 3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 338756-94-8

3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2555934
CAS No.: 338756-94-8
M. Wt: 513.31
InChI Key: RQCJNVDLGSHKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core and a carboxamide moiety. Its structure features a 3,4-dichlorophenylmethoxy group at the 3-position and a 4-(trifluoromethoxy)phenyl group on the carboxamide nitrogen. These substituents contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O3S/c23-16-8-3-12(10-17(16)24)11-31-18-15-2-1-9-28-21(15)33-19(18)20(30)29-13-4-6-14(7-5-13)32-22(25,26)27/h1-10H,11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJNVDLGSHKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide belongs to a class of thieno[2,3-b]pyridine derivatives, which have garnered attention for their potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound through various studies, highlighting its anti-cancer properties and mechanisms of action.

Research indicates that thieno[2,3-b]pyridine derivatives exhibit anti-cancer activity primarily through the following mechanisms:

  • Inhibition of Cancer Stem Cells (CSCs) : Studies have shown that these compounds can significantly reduce the population of CSCs in various cancer cell lines. For instance, a novel thieno[2,3-b]pyridine compound demonstrated a marked decrease in CSC percentages in MDA-MB-231 breast cancer cells after treatment .
  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells. In vitro assays revealed that treatment with this compound led to increased rates of cell death in breast cancer cell lines, which was confirmed through flow cytometry analysis .
  • Metabolic Profiling : Metabolic studies utilizing GC-MS techniques have identified significant alterations in cellular metabolism upon treatment with the compound. Key pathways affected include glycolysis and pyruvate metabolism, indicating a shift in energy production mechanisms within the treated cells .

Anti-Proliferative Assays

The anti-proliferative effects of the compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2310.0524
MDA-MB-2312.548
MDA-MB-2312572
MCF-7>1072

These results indicate that the compound exhibits potent anti-proliferative activity against MDA-MB-231 cells with increasing efficacy over time and concentration .

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability after 72 hours at high concentrations (25 µM). The study noted that less than 50% of cells remained viable at this concentration .
  • Colorectal Cancer Study : Another investigation assessed the impact of thieno[2,3-b]pyridine derivatives on colorectal cancer (HCT116) cells. The results indicated that several analogues could inhibit cell growth by over 85%, showcasing their potential as therapeutic agents against colorectal cancer .

Comparison with Similar Compounds

Position 3 Modifications

  • 3-[(3,4-Dichlorophenyl)methoxy] : The target compound’s dichlorophenylmethoxy group enhances lipophilicity compared to simpler alkoxy substituents (e.g., methoxy or ethoxy). This may improve membrane permeability but could reduce aqueous solubility .
  • 3-Fluorophenylmethoxy: Fluorine atoms in analogs like 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl) derivatives introduce electronegativity, affecting electronic distribution and metabolic stability .

Carboxamide Nitrogen Modifications

  • 4-(Trifluoromethoxy)phenyl: The trifluoromethoxy group in the target compound offers steric bulk and electron-withdrawing effects, which may resist oxidative metabolism compared to non-fluorinated aryl groups .
  • 4-Chlorophenyl/2-Chlorophenyl: Chlorine atoms in compounds like 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl) derivatives enhance halogen bonding and hydrophobic interactions .

Physical and Spectroscopic Properties

Compound (Example) Substituents (Position 3 / Carboxamide N) Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%)
Target Compound 3,4-Dichlorophenylmethoxy / 4-Trifluoromethoxyphenyl
KuSaSch032 3-Methylphenyl / 2-Chlorophenyl 1731 42
3,6-Diamino-N-(4-fluorophenyl) 3-Fluorophenyl / 4-Fluorophenyl 255–256 1731 37
N-Methyl derivative Ethoxy / Methyl 87
3-Amino-N-(4-methoxyphenyl) Trifluoromethyl / 4-Methoxyphenyl

Key observations:

  • Yields : Reactions involving bulkier substituents (e.g., dichlorophenylmethoxy) typically yield lower quantities due to steric challenges (e.g., 37–42% in vs. 87% for N-methyl ).
  • C=O Stretching : Consistent C=O absorption near 1731 cm⁻¹ across analogs confirms carboxamide integrity .

Antiplasmodial Activity

  • 4-Arylthieno[2,3-b]pyridines: Analogs with electron-withdrawing groups (e.g., 3-fluorophenyl, 4-chlorophenyl) show potent antiplasmodial activity, with IC₅₀ values in the nanomolar range against Plasmodium falciparum . The dichlorophenylmethoxy group in the target compound may enhance activity through increased lipophilicity and target affinity.

Antimicrobial Activity

  • Trifluoromethoxy Substitution: Compounds like 4-methoxy-N-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide exhibit broad-spectrum antibacterial and antifungal activity, suggesting the trifluoromethoxy group’s role in disrupting microbial membranes .

Anticancer Potential

  • Dichlorophenyl Derivatives: The dichlorophenyl-containing compound 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a key intermediate in anticancer drug synthesis, highlighting the pharmacophore’s relevance in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Reacting substituted thienopyridine intermediates with dichlorophenylmethoxy and trifluoromethoxyphenyl groups under anhydrous conditions (e.g., tetrahydrofuran (THF) or dichloromethane) .
  • Purification : Use of HCl/dioxane for salt formation to improve crystallinity , followed by column chromatography with gradients of ethyl acetate/hexane .
  • Optimization : Control reaction temperature (-40°C to -20°C for regioselectivity) and stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for dichlorophenyl groups) .
  • FTIR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated within ±0.0003 Da) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology :

  • In vitro assays : Use kinase inhibition or bacterial growth assays (e.g., MIC values against S. aureus or E. coli) at concentrations ranging from 1–100 µM .
  • Dose-response curves : IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Metabolic stability testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models to correlate in vitro potency with in vivo efficacy .
  • Alternative assays : Use 3D tumor spheroids or organoids to bridge gap between cell lines and animal models .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or VEGFR2) and identify key residues (e.g., Lys721 in EGFR) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable complexes) .

Q. What challenges arise in achieving regioselectivity during functionalization of the thieno[2,3-b]pyridine core?

  • Methodology :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to direct methoxy group installation at C3 .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) during multi-step syntheses .

Q. How are solubility and formulation challenges addressed for in vivo studies?

  • Methodology :

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.